molecular formula C27H30N6O5S B12421480 eeAChE-IN-1

eeAChE-IN-1

Cat. No.: B12421480
M. Wt: 550.6 g/mol
InChI Key: SHUFPOCNDZLDGD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of eeAChE-IN-1 involves multiple steps, including the formation of pyrimidine and pyrrolidine cores. The reaction conditions typically require specific temperatures, solvents, and catalysts to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

eeAChE-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups within the compound, potentially affecting its inhibitory activity.

    Reduction: Reduction reactions can modify the compound’s structure, impacting its binding affinity to the target enzyme.

    Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce the compound’s efficacy. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

eeAChE-IN-1 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of eeAChE-IN-1 involves the inhibition of acetylcholinesterase by binding to its active site. This prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to cholinergic signaling .

Comparison with Similar Compounds

eeAChE-IN-1 is unique due to its high potency and specificity for acetylcholinesterase. Similar compounds include:

Properties

Molecular Formula

C27H30N6O5S

Molecular Weight

550.6 g/mol

IUPAC Name

2-[2-[[2,5-dioxo-1-(4-sulfamoylphenyl)pyrrolidin-3-yl]amino]ethylamino]-N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide

InChI

InChI=1S/C27H30N6O5S/c28-39(37,38)18-11-9-17(10-12-18)33-25(35)15-23(27(33)36)30-14-13-29-16-24(34)32-26-19-5-1-3-7-21(19)31-22-8-4-2-6-20(22)26/h1,3,5,7,9-12,23,29-30H,2,4,6,8,13-16H2,(H2,28,37,38)(H,31,32,34)

InChI Key

SHUFPOCNDZLDGD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NC(=O)CNCCNC4CC(=O)N(C4=O)C5=CC=C(C=C5)S(=O)(=O)N

Origin of Product

United States

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